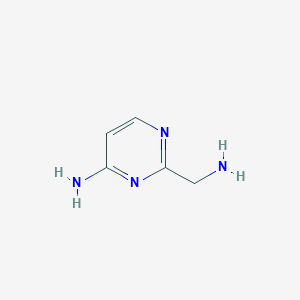
2-(Aminometil)pirimidin-4-amina
Descripción general
Descripción
2-(Aminomethyl)pyrimidin-4-amine is an organic compound with the molecular formula C5H8N4 and a molecular weight of 124.14 . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes 2-(Aminomethyl)pyrimidin-4-amine, involves several steps . The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)pyrimidin-4-amine is represented by the InChI code: 1S/C5H8N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,3,6H2,(H2,7,8,9) . This indicates that the compound contains a pyrimidine ring with an aminomethyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Aminomethyl)pyrimidin-4-amine include a predicted boiling point of 274.7±20.0 °C and a predicted density of 1.264±0.06 g/cm3 . The compound also has a predicted pKa value of 7.70±0.29 .Aplicaciones Científicas De Investigación
Actividad Antitripanosomal
2-(Aminometil)pirimidin-4-amina: los derivados se han estudiado por su potencial para tratar la tripanosomiasis africana humana (TAH), también conocida como enfermedad del sueño. Esta enfermedad es causada por protozoos del género Trypanosoma, específicamente Trypanosoma brucei rhodesiense. Los derivados de este compuesto han mostrado una prometedora actividad antitripanosomal, lo que podría conducir al desarrollo de nuevos tratamientos con menos efectos secundarios en comparación con los medicamentos actuales como el melarsoprol .
Aplicaciones Antipalúdicas
Los mismos derivados también se han probado contra Plasmodium falciparum NF54, el organismo causante de la malaria. Algunos compuestos exhibieron una excelente actividad antiplasmódica, lo que indica que la this compound podría ser un precursor para desarrollar medicamentos antimaláricos alternativos, especialmente frente a la resistencia a la artemisinina .
Safety and Hazards
The safety information for 2-(Aminomethyl)pyrimidin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
The primary targets of 2-(Aminomethyl)pyrimidin-4-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for causing severe tropical diseases, and the compound’s interaction with these targets can lead to significant changes in their activity.
Mode of Action
This interaction can result in the inhibition of the organisms, thereby preventing the diseases they cause .
Biochemical Pathways
The biochemical pathways affected by 2-(Aminomethyl)pyrimidin-4-amine are those related to the life cycles of the target organisms. By inhibiting these organisms, the compound disrupts these pathways, leading to downstream effects such as the prevention of disease progression .
Pharmacokinetics
The compound’s impact on bioavailability is significant, as it needs to reach the target organisms in sufficient concentrations to exert its effects .
Result of Action
The result of the action of 2-(Aminomethyl)pyrimidin-4-amine is the inhibition of the target organisms. This leads to molecular and cellular effects such as the disruption of the organisms’ life cycles and the prevention of disease progression .
Action Environment
The action of 2-(Aminomethyl)pyrimidin-4-amine can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature. These factors can affect the compound’s stability, efficacy, and action .
Análisis Bioquímico
Biochemical Properties
2-(Aminomethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
2-(Aminomethyl)pyrimidin-4-amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-(Aminomethyl)pyrimidin-4-amine involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and modulation of cellular pathways. For instance, its interaction with protein kinases can inhibit their activity, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Aminomethyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Aminomethyl)pyrimidin-4-amine can exhibit stable activity over a certain period, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Aminomethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. For instance, the compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular processes .
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)pyrimidin-4-amine within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
2-(Aminomethyl)pyrimidin-4-amine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
2-(aminomethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,3,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMHCFYVAHHONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933686-45-4 | |
| Record name | 2-(aminomethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



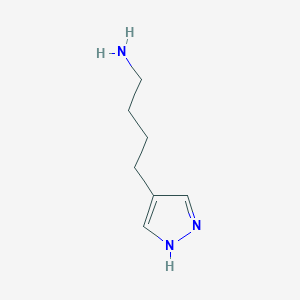

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)
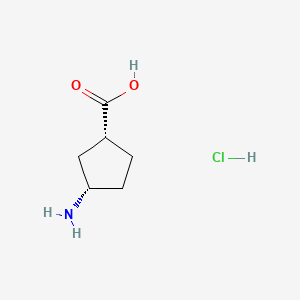

![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)

![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)
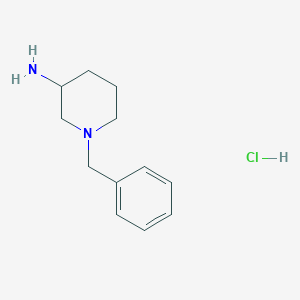
![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)
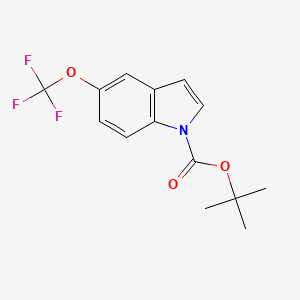
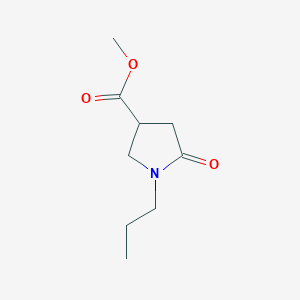
![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)